Piperazine-1-carboximidamide sulfate
Description
Contextualization within the Broader Class of Piperazine (B1678402) Derivatives
Piperazine-1-carboximidamide (B1302283) sulfate (B86663) belongs to a large and versatile class of organic compounds known as piperazine derivatives. The core of these molecules is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is a common feature in a vast array of biologically active compounds and approved pharmaceutical drugs. nih.gov The presence of the two nitrogen atoms allows for various chemical modifications, enabling scientists to fine-tune the properties of piperazine-containing molecules to achieve desired biological effects. nih.gov
The versatility of the piperazine scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, antihistamine, and anticancer agents. nih.gov The ability of the piperazine ring to influence a molecule's solubility, stability, and interaction with biological targets makes it a privileged structure in drug discovery. nih.gov
Foundational Relevance in Medicinal Chemistry and Chemical Biology Investigations
The significance of Piperazine-1-carboximidamide sulfate in research is underscored by the presence of the carboximidamide functional group, also known as a guanidine (B92328) group. Guanidine-containing compounds are of great interest in medicinal chemistry due to their ability to participate in various biological interactions. The guanidinium (B1211019) group, which is protonated at physiological pH, can form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. mdpi.com This characteristic is found in the amino acid arginine and is crucial for many biological processes.
The combination of the piperazine core and the guanidine group in this compound makes it a valuable tool for chemical biology investigations. Researchers are exploring its potential in developing new therapeutic agents and as a molecular probe to study biological systems.
One area of notable research for compounds with a similar structure is in the development of novel antifungal agents. A study focused on a series of piperazine-1-carboxamidine analogues investigated their fungicidal activity. nih.gov The research revealed that the mechanism of action for these compounds was linked to the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, a common fungal pathogen. nih.gov The structure-activity relationship (SAR) studies in this research indicated that substitutions on a phenyl group attached to the piperazine ring played a critical role in their antifungal potency. Specifically, larger atoms or side chains at certain positions on the phenyl ring were associated with higher ROS accumulation and greater fungicidal activity. nih.gov
Below is a table summarizing the findings for some of the synthesized piperazine-1-carboxamidine analogues from the aforementioned study.
| Compound | Substituent at R3 | Substituent at R5 | Fungicidal Activity (IC80, µM) | ROS Accumulation (%) |
|---|---|---|---|---|
| 1 | H | H | >128 | 25 |
| 2 | F | F | 64 | 50 |
| 3 | Cl | Cl | 8 | 85 |
| 4 | Br | Br | 4 | 90 |
| 5 | I | I | 2 | 95 |
Properties
IUPAC Name |
piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.H2O4S/c6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h8H,1-4H2,(H3,6,7);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKWLTVZFDPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22365-47-5, 1052089-53-8 | |
| Details | Compound: 1-Piperazinecarboximidamide, sulfate (1:1) | |
| Record name | 1-Piperazinecarboximidamide, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 1-Piperazinecarboximidamide, sulfate (1:1) | |
| Record name | 1-Piperazinecarboximidamide, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052089-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052089-53-8 | |
| Record name | piperazine-1-carboximidamide sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Piperazine 1 Carboximidamide Sulfate and Its Analogues
Established Reaction Pathways for the Core Piperazine-1-carboximidamide (B1302283) Moiety
The formation of the central piperazine-1-carboximidamide structure can be achieved through several reliable synthetic routes. These methods primarily involve the reaction of piperazine (B1678402) with a guanylating agent to form the carboximidamide functional group.
Nucleophilic Addition Reactions Involving Piperazine and Cyanamide (B42294)
A fundamental and widely employed method for the synthesis of piperazine-1-carboximidamide involves the direct nucleophilic addition of piperazine to cyanamide. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the cyanamide. This is followed by a proton transfer to yield the stable amidine product. The reaction is typically carried out in a suitable solvent and may be facilitated by heating to achieve optimal yields. The simplicity and directness of this one-step process make it an attractive pathway for accessing the core structure.
Acid-Catalyzed Approaches to Amidinium Ion Formation
Acid catalysis can be employed to enhance the electrophilicity of the guanylating agent, thereby facilitating the nucleophilic attack by piperazine. In these approaches, a proton source is used to activate a cyanamide equivalent, forming a highly reactive nitrilium or a related electrophilic species. Piperazine then readily adds to this intermediate, leading to the formation of a piperazine-1-carboximidamidinium salt. The use of an acid catalyst can allow for milder reaction conditions and may improve reaction rates and yields. Zinc(II) compounds have also been explored as Lewis acid catalysts in the nucleophilic addition of amines to nitriles to form amidines, suggesting a potential avenue for catalytic routes to piperazine-1-carboximidamide derivatives. rsc.orgrsc.org
Alternative Synthetic Routes (e.g., using S-methylisothiourea)
An alternative and effective method for the guanylation of piperazine involves the use of S-methylisothiourea sulfate (B86663). scholaris.canih.gov This reagent serves as a convenient electrophile for the introduction of the amidine functionality. The reaction proceeds via the nucleophilic attack of piperazine on the carbon atom of the S-methylisothiourea, leading to the displacement of the methylthiolate leaving group. This pathway offers an advantage as S-methylisothiourea is a stable and easy-to-handle reagent. The reaction typically proceeds under mild conditions and provides good yields of the desired piperazine-1-carboximidamide product.
Strategies for Derivatization and Functionalization of the Piperazine Ring
To explore the chemical space and optimize the biological activity of piperazine-1-carboximidamide analogs, various substituents can be introduced onto the piperazine ring. These modifications are typically achieved by reacting a pre-formed piperazine-1-carboximidamide core or by utilizing a substituted piperazine as a starting material in the synthesis of the core moiety.
Introduction of Aryl and Substituted Aryl Moieties
The introduction of aryl and substituted aryl groups at the N4 position of the piperazine ring is a common strategy in drug design. Several modern cross-coupling methodologies are employed for this purpose.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.orgnih.govresearchgate.net It allows for the coupling of an N-H bond of the piperazine-1-carboximidamide with an aryl halide (or triflate). The reaction is known for its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of N-aryl piperazine-1-carboximidamide derivatives under relatively mild conditions. wikipedia.orgmdpi.comnih.gov
Ullmann Condensation: This classic copper-catalyzed reaction provides another route to N-aryl piperazine derivatives. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govnih.gov The reaction involves the coupling of piperazine-1-carboximidamide with an aryl halide, typically in the presence of a copper catalyst and a base at elevated temperatures. While traditional Ullmann conditions can be harsh, modern advancements have led to milder and more efficient protocols. wikipedia.org
Below is a table summarizing representative examples of N-aryl piperazine-1-carboximidamide analogs and the synthetic methods employed.
| Aryl Substituent | Coupling Partner | Catalyst/Reagents | Synthetic Method | Reference |
| Phenyl | Bromobenzene | Pd2(dba)3, RuPhos, NaOtBu | Buchwald-Hartwig Amination | nih.gov |
| 4-Methylphenyl | 4-Chlorotoluene | Pd Catalyst, Ligand, Base | Buchwald-Hartwig Amination | nih.gov |
| 4-Methoxyphenyl | 4-Bromoanisole | CuI, Ligand, Base | Ullmann Condensation | wikipedia.org |
| 2-Nitrophenyl | 1-Chloro-2-nitrobenzene | CuI, Phenanthroline, K2CO3 | Ullmann Condensation | wikipedia.org |
Incorporation of Aliphatic and Heterocyclic Substituents
The functionalization of the piperazine ring with aliphatic and heterocyclic moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be achieved through standard nucleophilic substitution reactions with alkyl halides. researchgate.net Another powerful method is reductive amination , which involves the reaction of the piperazine-1-carboximidamide with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. mdpi.comnih.gov This method is particularly useful for introducing a wide variety of alkyl substituents under mild conditions.
Incorporation of Heterocycles: Heterocyclic moieties can be introduced through various methods, including nucleophilic aromatic substitution (SNAr) reactions if the heterocycle is sufficiently electron-deficient. For instance, reacting piperazine-1-carboximidamide with an activated heteroaryl halide can lead to the formation of N-heterocyclic derivatives. nih.govresearchgate.net Coupling reactions, such as the Buchwald-Hartwig amination, can also be applied to couple piperazine-1-carboximidamide with heteroaryl halides. rsc.org
The following table provides examples of aliphatic and heterocyclic substituted piperazine-1-carboximidamide analogs.
| Substituent | Reagent(s) | Synthetic Method | Reference |
| Ethyl | Acetaldehyde, NaBH(OAc)3 | Reductive Amination | mdpi.com |
| Isopropyl | Acetone, NaBH(OAc)3 | Reductive Amination | nih.gov |
| 2-Pyridyl | 2-Chloropyridine | Nucleophilic Aromatic Substitution | nih.gov |
| 5-Nitro-2-pyrimidyl | 2-Chloro-5-nitropyrimidine | Nucleophilic Aromatic Substitution | google.com |
Multi-Step Reaction Processes for Complex Analogues
The construction of complex piperazine analogues frequently necessitates sequential, multi-step synthetic routes. These processes allow for the precise installation of various functional groups and pharmacophores onto the piperazine core.
One common strategy involves building upon a pre-formed piperazine ring. For instance, the synthesis of novel benzamide-piperazine-sulfonamide hybrids begins with the coupling of hippuric acid or 4-fluorohippuric acid with various arylsulfonylpiperazines. researchgate.net This key step utilizes N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) as a coupling agent to form the amide bond. researchgate.net Similarly, other bioactive amide and sulfonamide derivatives of piperazine have been synthesized by reacting a 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine (B131497) intermediate with an appropriate alkyl or aryl acid chloride or sulfonyl chloride. hilarispublisher.com This two-step process, conducted in dichloromethane (B109758) with triethylamine (B128534) at 0°C followed by stirring at room temperature, provides a versatile route to a range of derivatives. hilarispublisher.com
Another multi-step approach focuses on constructing the piperazine ring itself from acyclic precursors. A general method for creating piperazines with substituents on both carbon and nitrogen atoms utilizes primary amines and nitrosoalkenes as starting materials. nih.gov The process involves a sequential double Michael addition of the nitrosoalkenes to the amine, which forms a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization of the oxime groups to yield the final piperazine product. nih.gov
For analogues featuring a carboximidamide moiety, synthetic routes can involve the coupling of a piperazine-containing fragment with a suitable partner. The synthesis of piperine-carboximidamide hybrids, for example, was achieved by coupling piperic acid with various amidoximes using 1,1'-Carbonyldiimidazole (CDI) in acetonitrile (B52724) at room temperature. nih.gov The requisite piperic acid was first prepared via the hydrolysis of piperine (B192125) using alcoholic potassium hydroxide. nih.gov This modular approach allows for the generation of diverse analogues by varying the substitution on the amidoxime (B1450833) component. nih.gov
The synthesis of N-alkyl piperazine analogues can be achieved through several established multi-step methods, including nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. mdpi.com In a specific example, the large-scale synthesis of Venetoclax involved reacting unprotected piperazine with a complex pyrrolo[2,3-b]pyridine derivative. mdpi.com To control the reaction and minimize the formation of undesired double-addition byproducts, an excess of piperazine was used. This was followed by a reductive amination step to introduce another substituent, hydrolysis of an ester group, and a final coupling with a sulfonamide to complete the molecule. mdpi.com
| Analogue Type | Key Reaction Steps | Reagents/Intermediates | Reference |
|---|---|---|---|
| Benzamide-Piperazine-Sulfonamide Hybrids | 1. Formation of Arylsulfonylpiperazine 2. Amide coupling with Hippuric Acid derivative | EDCI, Hippuric Acid, Arylsulfonylpiperazine | researchgate.net |
| Imidazo[1,2-b]pyridazine Piperazine Derivatives | 1. Synthesis of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine 2. Reaction with Acid/Sulfonyl Chloride | Triethylamine, Dichloromethane, Acid Chloride | hilarispublisher.com |
| C,N-Substituted Piperazines | 1. Double Michael Addition 2. Catalytic Reductive Cyclization | Primary Amines, Nitrosoalkenes, Pd/C Catalyst | nih.gov |
| Piperine-Carboximidamide Hybrids | 1. Hydrolysis of Piperine 2. Amide coupling with Amidoxime | KOH, Piperic Acid, CDI, Amidoxime | nih.gov |
| Complex N-Aryl, N-Alkyl Piperazines | 1. Nucleophilic Substitution 2. Reductive Amination 3. Ester Hydrolysis 4. Amide Coupling | Unprotected Piperazine, Aldehydes, Sulfonamides | mdpi.com |
Methodological Advancements in Synthesis Optimization
Optimizing the synthesis of piperazine derivatives is crucial for improving the feasibility of large-scale production, reducing costs, and enhancing sustainability. Research efforts have focused on increasing process efficiency, maximizing product yields, and developing novel technologies like continuous flow chemistry.
The choice of catalyst and reaction conditions plays a pivotal role in yield enhancement. For N-arylpiperazines, a palladium-catalyzed methodology using aerobic conditions has been shown to be an efficient route, affording very good yields even with sterically hindered aryl chlorides. organic-chemistry.org Using piperazine itself as the solvent can further create a more eco-friendly and cost-effective synthesis. organic-chemistry.org
| Synthetic Goal | Methodology | Key Optimization Feature | Reported Yield | Reference |
|---|---|---|---|---|
| Monosubstituted Piperazines | One-pot, one-step synthesis | Control of molar ratios to suppress by-products | High | nih.gov |
| Anilino-nitrile intermediate | Optimized Strecker-type condensation | Refined reaction conditions for condensation | ~90% | researchgate.net |
| N-Boc-protected Piperazines | Reductive cyclization of dioximes | Application of optimized hydrogenation conditions (Pd/C catalyst) | Moderate to good | nih.gov |
| Arylpiperazines | Pd-catalyzed amination | Use of aerobic conditions and piperazine as solvent | Very good | organic-chemistry.org |
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals, offering advantages in safety, efficiency, and scalability over traditional batch processing. azolifesciences.comresearchgate.net This approach is particularly well-suited for piperazine derivative synthesis, where reactions can be hazardous or difficult to control on a large scale. azolifesciences.comresearchgate.net
A notable application is the synthesis of a key intermediate for the antipsychotic drug cariprazine. nih.govmdpi.com A two-step, continuous-flow consecutive reduction method was developed for C-N bond formation. The process involves an initial ester reduction using DIBAL-H, followed by a reductive amination via catalytic hydrogenation. nih.govmdpi.com An at-line extraction was integrated between the steps to remove aluminum salt byproducts, preventing reactor clogging. Operating this connected system yielded the desired intermediate in 51% isolated yield after recrystallization. mdpi.com
Flow chemistry has also been successfully applied to the final piperazine ring-forming step in the synthesis of vortioxetine. researchgate.net While the batch version of this reaction was plagued by long reaction times (27 hours) and significant side-product formation, and failed to reach completion upon scale-up, the continuous flow process offered a more controlled and efficient alternative. researchgate.net
Furthermore, flow chemistry platforms can be enhanced with other technologies. A flow reactor equipped with a microwave unit has been proposed to replace conventional heating, potentially increasing reaction rates and reducing side-products. nih.gov Machine-assisted, multi-step flow processes have also been developed, for example, in the preparation of piperazine-2-carboxamide, demonstrating the potential for automated and integrated synthesis. researchgate.net The transition of photoredox-catalyzed reactions from batch to continuous flow has also been shown to be successful, offering a green and sustainable approach for the C-H functionalization of piperazines. mdpi.com
| Target Molecule/Process | Flow Chemistry Approach | Key Advantages Over Batch Process | Reported Yield/Outcome | Reference |
|---|---|---|---|---|
| Cariprazine Intermediate | Two-step consecutive reduction (DIBAL-H, then catalytic hydrogenation) | Integration of multiple steps with in-line purification to prevent clogging. | 51% isolated yield | mdpi.com |
| Vortioxetine Synthesis | Piperazine ring formation in a flow reactor | Overcame issues of incomplete conversion and side-product formation seen in batch scale-up. | Improved efficiency and conversion | researchgate.net |
| Piperazine-2-carboxamide | Machine-assisted, multi-step flow synthesis | Fully continuous sequential hydration and hydrogenation. | Successful multi-step preparation | researchgate.net |
| Monosubstituted Piperazines | Flow reactor with microwave unit | Increased reaction rates, reduction of side-products. | Proposed as an improvement over conventional heating | nih.gov |
| C-H Functionalized Piperazines | Photoredox catalysis in continuous flow | Improved sustainability, avoidance of toxic reagents. | Successful transition from batch to flow | mdpi.com |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallographic Analysis for Definitive Molecular and Crystal Structures
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular and crystal structures. This technique analyzes the diffraction pattern of X-rays passing through a crystalline solid to generate a precise three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be deduced.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
Single crystal X-ray diffraction is a powerful method used to determine the precise arrangement of atoms within a crystal. By analyzing the diffraction pattern of a single crystal, it is possible to elucidate the unit cell parameters, space group, and the exact three-dimensional structure of a molecule.
For piperazine-1-carboximidamide (B1302283) sulfate (B86663), a deduced X-ray crystal structure of the sulfate salt of the protonated cation has been reported. researchgate.net In a typical analysis of a related piperazinium sulphate crystal, the compound was found to belong to the monoclinic system with a space group of P21/n. xianshiyoudaxuexuebao.com The unit cell parameters obtained in that study were a = 6.390(7) Å, b = 11.670 (11) Å, and c = 11.696 (10) Å, with a crystal volume of V = 855(2) ų. xianshiyoudaxuexuebao.com Such data provides definitive proof of the molecular structure, including the conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation, and the geometry of the carboximidamide group and its interaction with the sulfate counter-ion. researchgate.netnih.gov
Powder X-ray Diffraction in Complex Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It provides a unique "fingerprint" for a specific crystalline phase, making it invaluable for phase identification, purity assessment, and quality control. americanpharmaceuticalreview.com The PXRD pattern is a plot of diffracted X-ray intensity against the diffraction angle (2θ).
In the context of piperazine-1-carboximidamide sulfate, PXRD would be employed to confirm the identity and purity of a bulk, synthesized sample. By comparing the experimental PXRD pattern of a new batch with a reference pattern derived from single-crystal data or a known standard, one can verify the structural homogeneity of the material. americanpharmaceuticalreview.comnih.gov This ensures that the bulk powder consists of the desired crystalline phase and is free from amorphous content or polymorphic impurities. researchgate.net The technique is crucial in drug development and materials science for monitoring the integrity of a solid phase during processing, formulation, and storage. americanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Chemical Environment Elucidation
Proton NMR spectroscopy provides information on the number of different types of protons in a molecule and their respective chemical environments. For piperazine-1-carboximidamide, the ¹H NMR spectrum recorded in deuterium (B1214612) oxide (D₂O) shows two distinct signals corresponding to the methylene (B1212753) (-CH₂-) protons of the piperazine ring. researchgate.net
The spectrum displays two triplets, each integrating to 4 protons. researchgate.net The signal at δ 3.01 ppm is attributed to one set of four methylene protons, while the signal at δ 3.52 ppm corresponds to the other set of four methylene protons. researchgate.net The triplet multiplicity arises from the coupling of each set of protons to the adjacent methylene group protons, with a coupling constant (J) of 5.1 Hz. researchgate.net This splitting pattern confirms the connectivity within the piperazine ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of H) | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| 3.01 | Triplet (t) | 4H | 5.1 | -CH₂- (Piperazine ring) |
| 3.52 | Triplet (t) | 4H | 5.1 | -CH₂- (Piperazine ring) |
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal, revealing the number of different carbon environments. The ¹³C NMR spectrum of piperazine-1-carboximidamide in D₂O shows three distinct signals. researchgate.net
The signals at δ 46.2 and 47.9 ppm are assigned to the two non-equivalent sets of methylene (-CH₂-) carbons within the piperazine ring. researchgate.net A third signal, observed further downfield at δ 159.3 ppm, is characteristic of the guanidine (B92328) carbon atom of the carboximidamide group. researchgate.net This deshielded value is consistent with a carbon atom double-bonded to one nitrogen and single-bonded to two others.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 46.2 | -CH₂- (Piperazine ring) |
| 47.9 | -CH₂- (Piperazine ring) |
| 159.3 | Guanidine Carbon (C=N) |
Phosphorus (³¹P) NMR Spectroscopy for Phosphorus-Containing Derivatives
Phosphorus-31 NMR spectroscopy is a highly specific and sensitive technique used for the characterization of organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp, easily interpretable spectra. This technique is instrumental in determining the structure, bonding, oxidation state, and stereochemistry of phosphorus-containing molecules.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of this compound. Techniques such as COSY, HSQC, and HMBC provide correlational data that reveal through-bond connectivity. youtube.comscience.gov
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). sdsu.edu For Piperazine-1-carboximidamide, the COSY spectrum would be expected to show a strong cross-peak between the protons on adjacent carbons within the piperazine ring (e.g., between H-2/H-6 and H-3/H-5). This confirms the ethylene (B1197577) fragments (-CH₂-CH₂-) of the heterocyclic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edunih.gov This technique is crucial for assigning the carbon signals of the piperazine ring by linking them to their corresponding, more easily assigned, proton signals. Each protonated carbon atom in the molecule would display a correlation peak in the HSQC spectrum, directly linking specific ¹H and ¹³C chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edunih.gov This is arguably the most powerful technique for piecing together the molecular structure. For Piperazine-1-carboximidamide, key HMBC correlations would be observed from the piperazine protons (e.g., H-2/H-6) to the carboximidamide carbon (C=N). This long-range coupling across the nitrogen atom provides definitive evidence for the connection between the piperazine ring and the carboximidamide functional group.
The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of the molecule's proton and carbon skeletons. rsc.org
Table 1: Predicted 2D NMR Correlations for Piperazine-1-carboximidamide
| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | Protons on C2/C6 ↔ Protons on C3/C5 | Confirms the -CH₂-CH₂- connectivity within the piperazine ring. |
| HSQC | ¹H ↔ ¹³C (¹J) | Protons on C2/C6 ↔ C2/C6 Protons on C3/C5 ↔ C3/C5 | Assigns the carbon signals for each protonated carbon in the piperazine ring. |
| HMBC | ¹H ↔ ¹³C (²J, ³J) | Protons on C2/C6 ↔ Carboximidamide Carbon Protons on C2/C6 ↔ C3/C5 | Confirms the connection between the piperazine ring and the carboximidamide group and supports ring structure. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. nih.gov
LC-MS/MS combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. nih.gov This technique is highly sensitive and selective, making it ideal for identifying compounds in complex mixtures. nih.govmdma.ch In an LC-MS/MS analysis of this compound, the molecule would first be separated from any impurities. Upon entering the mass spectrometer, it would be ionized, typically forming the protonated molecule [M+H]⁺.
In the first stage of mass analysis, this precursor ion is isolated. In the second stage, the precursor ion is fragmented by collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For Piperazine-1-carboximidamide, fragmentation would likely involve the cleavage of the C-N bond connecting the carboximidamide group to the piperazine ring, as well as characteristic ring-opening fragmentation pathways of the piperazine moiety. mdpi.com
Table 2: Predicted LC-MS/MS Fragmentation for Piperazine-1-carboximidamide [M+H]⁺
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Origin |
|---|---|---|---|
| 129.1182 | 86.0968 | 43.0214 (CH₃N₂) | Loss of the carboximidamide group |
| 129.1182 | 56.0498 | 73.0684 (C₂H₇N₃) | Cleavage within the piperazine ring |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.netresearchgate.net This precision allows for the unequivocal determination of a molecule's elemental composition from its exact mass, a critical step in identifying unknown compounds or confirming the structure of synthesized ones. nih.gov Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers are used for HRMS. nih.gov
For Piperazine-1-carboximidamide (C₅H₁₂N₄), the theoretical exact mass of the neutral molecule is 128.1062. The protonated molecule, [C₅H₁₃N₄]⁺, which would be observed in positive ion mode ESI-HRMS, has a theoretical exact mass of 129.1140. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds.
Table 3: HRMS Data for Piperazine-1-carboximidamide
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M] | C₅H₁₂N₄ | 128.1062 |
| [M+H]⁺ | C₅H₁₃N₄⁺ | 129.1140 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a highly effective method for identifying the functional groups present in a compound. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its distinct structural components.
Key expected absorptions include:
N-H Stretching: The piperazine secondary amine (N-H) and the carboximidamide (-NH₂) groups will show stretching vibrations, typically in the region of 3300-3500 cm⁻¹. These bands can sometimes be broad due to hydrogen bonding.
C-H Stretching: Vibrations from the C-H bonds of the methylene (-CH₂-) groups in the piperazine ring are expected in the 2850-3000 cm⁻¹ region. libretexts.org
C=N Stretching: The imine double bond (C=N) of the carboximidamide group will have a characteristic stretching absorption in the 1640-1690 cm⁻¹ range.
N-H Bending: The N-H bending vibrations, particularly from the -NH₂ group, typically appear in the 1550-1650 cm⁻¹ region, potentially overlapping with the C=N stretch.
C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds within the piperazine ring and connecting to the carboximidamide group will be found in the fingerprint region, generally between 1000-1350 cm⁻¹.
S=O Stretching: The sulfate counter-ion (SO₄²⁻) would exhibit strong, broad absorption bands characteristic of S=O stretching, typically found in the 1050-1200 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Imine) | Stretching | 3300 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N (Imine) | Stretching | 1640 - 1690 |
| N-H (Amine/Imine) | Bending | 1550 - 1650 |
| S=O (Sulfate) | Stretching | 1050 - 1200 |
| C-N | Stretching | 1000 - 1350 |
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net Methods like Density Functional Theory (DFT) are particularly powerful for elucidating the electronic structure and conformational preferences of compounds such as Piperazine-1-carboximidamide (B1302283). researchgate.netbohrium.com DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state, and reveal details about the distribution of electrons within the molecule.
While specific DFT studies on Piperazine-1-carboximidamide sulfate (B86663) are not widely available, research on analogous piperazine (B1678402) derivatives provides a clear indication of the insights that can be gained. jksus.orgwur.nl For instance, DFT calculations performed on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate using the B3LYP-D and WB97XD functionals with a 6-311++G** basis set have successfully optimized its geometry. jksus.org Such studies confirm that the optimized structure corresponds to a minimum on the potential energy surface by ensuring the absence of imaginary frequencies. jksus.org
Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. For the piperazine ring, DFT calculations typically reveal a stable chair conformation. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
| Parameter | Description | Typical Insights from DFT |
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Confirms the most stable conformation (e.g., chair form for piperazine). |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, crucial for predicting intermolecular interactions. jksus.org |
This table presents typical parameters obtained from DFT calculations on piperazine derivatives, illustrating the expected type of data for Piperazine-1-carboximidamide.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule, like Piperazine-1-carboximidamide, and its biological target. bohrium.comnih.gov
The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for different conformations. frontiersin.org The results are often expressed as a docking score, which estimates the binding free energy. nih.gov Studies on various piperazine and guanidine (B92328) derivatives have demonstrated the utility of this approach. researchgate.netnih.gov For example, docking studies of piperazine carboxamide analogues against proteins from Methicillin-resistant Staphylococcus aureus (MRSA) have helped to elucidate their interaction mechanisms. bohrium.com Similarly, guanidine-containing marine alkaloids have been screened in silico against various SARS-CoV-2 proteins to investigate their binding potential. nih.govresearchgate.net
The guanidine group of Piperazine-1-carboximidamide is capable of forming strong hydrogen bonds and salt bridges with amino acid residues like aspartate and glutamate (B1630785) in a protein's active site. nih.govmdpi.com The piperazine ring can engage in hydrophobic or van der Waals interactions. Docking simulations can precisely map these interactions, providing a structural basis for the ligand's activity and guiding further optimization. nih.gov
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target Protein |
| Hydrogen Bonding | Guanidinium (B1211019) N-H groups, Piperazine N-H | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |
| Electrostatic (Salt Bridge) | Positively charged guanidinium group | Negatively charged Aspartate, Glutamate residues |
| Hydrophobic Interactions | Piperazine ring (CH2 groups) | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |
| Cation-π Interactions | Positively charged guanidinium group | Aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) nih.gov |
This table outlines the potential binding interactions for Piperazine-1-carboximidamide based on its functional groups and common interactions observed in molecular docking studies.
In Silico Prediction of Molecular Descriptors and Structural Attributes
In silico methods are widely used to calculate molecular descriptors, which are numerical values that characterize the physical, chemical, or topological properties of a molecule. nih.govwindows.net These descriptors are essential for developing Quantitative Structure-Activity Relationship (QSAR) models and for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
For Piperazine-1-carboximidamide, important descriptors would include:
Physicochemical Properties : Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), and pKa. nih.govwindows.net
Topological Descriptors : Topological Polar Surface Area (TPSA), which is a good predictor of drug transport properties. mdpi.com
Electronic Descriptors : Dipole moment and polarizability, which influence how a molecule interacts with its environment. mdpi.com
Structural Attributes : Number of hydrogen bond donors and acceptors, and the number of rotatable bonds, which are key components of drug-likeness rules like Lipinski's Rule of Five. researchgate.net
QSAR studies on piperazine derivatives have shown that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and TPSA can be significantly correlated to biological activity. mdpi.com By calculating these descriptors for Piperazine-1-carboximidamide, researchers can predict its potential as a drug candidate before synthesis. scispace.com
| Descriptor Class | Specific Descriptor | Relevance |
| Physicochemical | Molecular Weight (MW) | Affects size and diffusion properties. |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, influencing membrane permeability. | |
| pKa | Determines the ionization state at physiological pH. | |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with drug absorption and brain penetration. mdpi.com |
| Structural | Hydrogen Bond Donors/Acceptors | Key for molecular recognition and binding. |
| Rotatable Bonds | Influences conformational flexibility and binding entropy. |
This table summarizes key molecular descriptors and their importance in assessing the drug-like properties of a compound like Piperazine-1-carboximidamide.
Computational Approaches in Rational Drug Design and Virtual Screening
The piperazine and guanidine moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. mdpi.comnih.govresearchgate.net Computational approaches leverage this knowledge in rational drug design and virtual screening to identify new therapeutic agents. researchgate.net
Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential hits. nih.gov This can be done through ligand-based or structure-based methods.
Ligand-based virtual screening identifies new molecules based on their similarity to known active compounds.
Structure-based virtual screening uses docking to fit candidate molecules into the three-dimensional structure of a target protein. researchgate.net
Compounds containing the piperazine-1-carboximidamide scaffold can be used to build a focused library for virtual screening campaigns. nih.gov For instance, a library of guanidine-based small molecules was successfully screened against anti-diabetic drug targets using a combination of computational tools. researchgate.net Similarly, piperazine derivatives have been identified as potential inhibitors of various targets through in silico screening. researchgate.net These computational strategies allow for the rapid and cost-effective identification of promising lead compounds, significantly streamlining the early stages of the drug discovery pipeline. scispace.com
Structure Activity Relationship Sar Studies of Piperazine 1 Carboximidamide Derivatives
Systematic Modification of Substituents on the Piperazine (B1678402) Ring and their Pharmacological Impact
The piperazine ring, a central feature of these compounds, offers multiple points for modification. Alterations to the substituents on this six-membered heterocycle can significantly modulate the pharmacological profile of the resulting analogues. Research has indicated that the nature of the substituents on the piperazine ring plays a pivotal role in the antifungal efficacy of these derivatives.
Positional and Steric Effects of Aromatic Ring Substituents on Biological Activity
A key area of investigation has been the substitution patterns on the aromatic rings frequently attached to the piperazine nucleus. The position and size of these substituents have been shown to be critical for antifungal activity. Specifically, in a series of piperazine-1-carboxamidine analogues, it was discovered that the presence of large atoms or bulky side chains on an attached phenyl group significantly enhanced their fungicidal action against Candida albicans. nih.gov
This enhancement is particularly pronounced when these large substituents are located at the R(3) and R(5) positions of the phenyl ring. nih.gov This finding suggests that the steric bulk at these specific positions is a key factor in the compound's ability to induce the accumulation of endogenous reactive oxygen species (ROS) in fungal cells, a mechanism linked to their antifungal effect. nih.gov
To illustrate these findings, consider the following interactive data table which summarizes the qualitative impact of substituent size and position on antifungal activity based on available research.
| Position of Substituent on Phenyl Ring | Size of Substituent | Impact on Antifungal Activity |
| R(3) and R(5) | Large/Bulky | High |
| Other Positions | Small | Low to Moderate |
| R(3) and R(5) | Small | Low to Moderate |
This table represents a qualitative summary based on descriptive findings in the cited research. Quantitative data such as IC50 values for a systematic series of Piperazine-1-carboximidamide (B1302283) sulfate (B86663) derivatives were not available in the public domain.
Conformational Flexibility and Its Role in Molecular Recognition
The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is crucial for its interaction with biological targets. The piperazine ring typically exists in a chair conformation, but can undergo ring inversion. The substituents on the ring can influence the rate of this inversion and the preferred conformation.
While specific studies on the conformational flexibility of Piperazine-1-carboximidamide sulfate and its direct role in molecular recognition are not extensively available, the broader class of piperazine derivatives offers valuable insights. The flexibility of the piperazine ring allows the molecule to orient its substituents in a manner that is optimal for binding to a target protein. This adaptability can be a determining factor in the compound's biological activity. For a molecule to be effective, it must be able to adopt a conformation that is complementary to the binding site of its target. Computational studies on other piperazine derivatives have highlighted the importance of this conformational adaptability in achieving high binding affinity.
Development of Design Principles for Enhanced Bioactivity and Selectivity
Based on the accumulated SAR data, several key design principles have been formulated to guide the development of piperazine-1-carboximidamide derivatives with enhanced bioactivity and selectivity.
A primary principle is the strategic introduction of bulky substituents at the 3 and 5 positions of an aromatic ring attached to the piperazine core. nih.gov This has been shown to be a reliable strategy for increasing antifungal potency, likely by enhancing the compound's ability to induce ROS in fungal cells. nih.gov
Furthermore, to improve selectivity, medicinal chemists can exploit the differences between fungal and mammalian cells. By fine-tuning the physicochemical properties of the derivatives, such as their polarity and hydrogen bonding potential, it may be possible to design compounds that preferentially accumulate in fungal cells or interact with fungal-specific targets.
Future design efforts will likely focus on creating a diverse library of analogues with systematic variations in both the piperazine and aromatic ring substituents. This, combined with computational modeling and biological screening, will continue to refine our understanding of the SAR of this promising class of compounds and facilitate the development of new and effective antifungal therapies.
Mechanistic Research on Biological Activities in in Vitro and Model Systems
Investigations into Antimicrobial and Antifungal Mechanisms of Action
Research into piperazine-1-carboximidamide (B1302283) and its derivatives has revealed several mechanisms underlying their biological activity against various pathogens. These investigations in laboratory and model systems have focused on how these compounds disrupt essential cellular processes in microbes, leading to their inhibition or death.
Induction of Endogenous Reactive Oxygen Species (ROS) Accumulation
One of the key fungicidal mechanisms identified for piperazine-1-carboximidamide derivatives is the induction of endogenous reactive oxygen species (ROS) accumulation. nih.gov A study involving the screening of a compound library for fungicidal activity found that certain analogues of piperazine-1-carboximidamide were effective at causing high levels of ROS to build up within Candida albicans. nih.gov ROS are chemically reactive molecules containing oxygen that, at high concentrations, can cause significant damage to cell structures, including proteins, lipids, and DNA, ultimately leading to cell death. nih.gov The fungicidal mode of action for these derivatives was directly linked to this accumulation of endogenous ROS. nih.govresearchgate.net Structure-activity relationship studies indicated that analogues with larger atoms or side chains substituted on a phenyl group at specific positions demonstrated a high capacity for inducing ROS accumulation and, consequently, high fungicidal activity. nih.govresearchgate.net
Modulation of Fungal Cell Wall Biosynthesis (e.g., 1,3-β-D-glucan synthase inhibition)
The fungal cell wall, a structure not present in mammalian cells, is a critical component for fungal survival and integrity, making it an excellent target for antifungal agents. patsnap.comnih.gov Certain piperazine (B1678402) derivatives have been shown to exert their antifungal effects by disrupting the biosynthesis of this essential structure. researchgate.netnih.gov Specifically, research has identified piperazine propanol (B110389) derivatives as potent inhibitors of 1,3-β-D-glucan synthase. nih.gov This enzyme is responsible for synthesizing 1,3-β-D-glucan, a major polysaccharide component of the fungal cell wall. patsnap.com Inhibition of this enzyme weakens the cell wall, making the fungus susceptible to osmotic stress, which can lead to cell lysis and death. patsnap.com The link between this class of piperazine derivatives and 1,3-β-D-glucan synthase inhibition was supported by studies in Saccharomyces cerevisiae, where mutations in the FKS1 gene, which encodes a subunit of the synthase, altered the yeast's sensitivity to the compound. researchgate.netnih.gov
Broad-Spectrum Activity against Bacterial and Fungal Strains
The piperazine nucleus is a common scaffold in compounds demonstrating a wide range of pharmacological activities, including broad-spectrum antimicrobial effects. researchgate.netnih.gov Derivatives of piperazine have been tested against a variety of pathogenic microbes, showing efficacy against both bacteria and fungi. researchgate.netijbpas.com Studies have documented the activity of various piperazine compounds against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. ijcmas.comnanobioletters.com Antifungal activity has also been prominently observed, with effectiveness against species like Candida albicans, Aspergillus fumigatus, and Aspergillus niger. researchgate.netnih.gov The mechanism of action for some piperazine-based polymers involves targeting and disrupting the cytoplasmic membrane of bacteria, causing leakage of internal components and leading to cell death. nih.gov
| Derivative Class | Target Organism | Observed Effect |
| Piperazine-1-carboximidamide Analogues | Candida albicans | High ROS accumulation, fungicidal activity nih.gov |
| Piperazine Propanol Derivatives | Candida albicans, Aspergillus fumigatus | Inhibition of 1,3-β-D-glucan synthase nih.gov |
| Substituted Piperazine Derivatives | S. aureus, P. aeruginosa, E. coli | Significant antibacterial activity researchgate.net |
| Piperazine-based Polymers | E. coli, S. aureus, C. albicans | Efficient antimicrobial activity nih.gov |
| Piperazine Dithiocarbamate Derivatives | E. faecalis, P. aeruginosa | Moderate antimicrobial activity researchgate.net |
Enzyme Inhibition Research
Beyond antimicrobial actions, piperazine-1-carboximidamide and its derivatives have been investigated as inhibitors of specific mammalian enzymes, highlighting their potential for modulating key biological pathways.
Agmatinase Inhibition and its Role in Agmatine (B1664431) Concentration Modulation
Piperazine-1-carboximidamide has been identified as a putative inhibitor of agmatinase, an enzyme that hydrolyzes agmatine to putrescine and urea. nih.gov Agmatine is an endogenous neuromodulator in the brain with neuroprotective properties. nih.gov By inhibiting agmatinase, piperazine-1-carboximidamide can increase the concentration of agmatine. In a study involving rat pups, treatment with the compound led to a 28.5% elevation in cortical agmatine levels without altering the levels of arginine or its other major metabolites. nih.gov This inhibition was associated with neuroprotective effects, as demonstrated by in vitro studies on organotypic hippocampal slices and in vivo models of hypoxia-ischemia. nih.gov These findings suggest that piperazine-1-carboximidamide represents a new category of neuroprotective agents that function via agmatinase inhibition. nih.gov
Steroid Sulfatase (STS) Inhibition and Potency Evaluation
Steroid sulfatase (STS) is a key enzyme in steroid biosynthesis, hydrolyzing inactive steroid sulfates into active steroids that can stimulate the growth of hormone-dependent cancers. nih.govsemanticscholar.org Consequently, STS is an important target for drug development. nih.gov Research has led to the design and synthesis of potent STS inhibitors derived from a 4-Boc-piperazine-1-carboxamidine building block. birmingham.ac.ukunica.it Specifically, two series of piperazinyl-ureido aryl sulfamate-based inhibitors were developed and evaluated. birmingham.ac.uk The inhibitory potency of these compounds was assessed in vitro using a lysate of a human choriocarcinoma cell line. birmingham.ac.ukunica.it Optimization of the chemical structure, particularly through the substitution of the arylsulfamate ring with halogens, resulted in compounds with high potency, reaching the low nanomolar range. birmingham.ac.ukunica.it
| Compound Series | Modifications | Potency (IC₅₀) |
| Piperazinyl-ureido Sulfamates | Ureas with 4-chlorophenyl or 3,4-dichlorophenyl groups | 33–94 nM birmingham.ac.ukunica.it |
| Halogenated Arylsulfamates | Fluorine substitution on the arylsulfamate ring | Compound 19: 5.1 nM birmingham.ac.uk |
| Halogenated Arylsulfamates | Fluorine substitution on the arylsulfamate ring | Compound 20: 8.8 nM birmingham.ac.uk |
Receptor-Ligand Interaction and Cellular Signaling Pathway Modulation
The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor highly expressed in the central nervous system, is a target for various therapeutic areas. nih.govnih.gov Inverse agonists of the CB1 receptor have been investigated for conditions such as obesity. nih.govnih.gov While the non-selective CB1 antagonist rimonabant (B1662492) was withdrawn due to centrally mediated adverse effects, research into peripherally restricted compounds continues. nih.gov
The piperazine-1-carboximidamide moiety is a key structural component of synthesized compounds that exhibit potent inverse agonism at the CB1 receptor. nih.gov In the pursuit of analogs of the purine (B94841) inverse agonist otenabant (B1677804) with limited brain penetration, researchers have functionalized a piperazine core. nih.govnih.gov One such compound, 4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-(4-fluorophenyl)piperazine-1-carboximidamide, incorporates the piperazine-1-carboximidamide structure. nih.gov
Structure-activity relationship (SAR) studies on these functionalized 6-piperazin-1-yl-purines have led to the discovery of potent and highly selective antagonists of the human CB1 receptor (hCB1) over the human CB2 receptor (hCB2). nih.govnih.gov
Table 2: CB1 Receptor Activity of a Piperazine-1-carboximidamide-Containing Compound
| Compound Class | Target | Activity | Selectivity |
|---|---|---|---|
| Functionalized 6-piperazin-1-yl-purines | hCB1 Receptor | Potent Antagonism / Inverse Agonism | High selectivity for hCB1 over hCB2 |
Findings are based on research into complex molecules containing the piperazine-1-carboximidamide core structure. nih.gov
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates monoaminergic systems, making it a promising target for neuropsychiatric disorders. nih.govfrontiersin.org Activation of TAAR1 can indirectly regulate the activity of dopamine (B1211576), serotonin, and glutamate (B1630785). nih.gov Several TAAR1 agonists are currently in preclinical and clinical development. frontiersin.org
While the piperidine (B6355638) core is found in some TAAR1 agonists, such as 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide, specific research data on the TAAR1 agonist activity of Piperazine-1-carboximidamide sulfate (B86663) is not available in the current literature. nih.gov The development of TAAR1 agonists represents a novel approach in neuropsychiatric treatment, moving away from direct dopamine D2 receptor antagonism. nih.govfrontiersin.org
Monoamine oxidase (MAO) and the norepinephrine (B1679862) transporter (NET) are key regulators of neurotransmitter levels in the central nervous system. wikipedia.orgwikipedia.org MAO enzymes are responsible for breaking down monoamine neurotransmitters, and their inhibition can increase the availability of dopamine, norepinephrine, and serotonin. wikipedia.orgdrugs.com The NET is responsible for the reuptake of synaptically released norepinephrine, thereby terminating its signaling. nih.gov
No direct research findings are available that specifically detail the interaction of Piperazine-1-carboximidamide sulfate with MAO or the norepinephrine transport system. However, the broader chemical classes of piperidines and piperazines are present in various compounds that act on these targets. For instance, piperine (B192125), a piperidine alkaloid, has been shown to be an inhibitor of both MAO-A and MAO-B. nih.gov Similarly, various 3,4-substituted piperidine-based ligands have been investigated as potent NET inhibitors. nih.gov
Neuroprotective Mechanisms in Preclinical Models
Organotypic hippocampal slice cultures are a valuable in vitro model for studying the mechanisms of brain injury and evaluating potential neuroprotective strategies. nih.govnih.gov This system preserves the three-dimensional cytoarchitecture of the hippocampus, allowing for the investigation of complex cellular interactions following insults like hypoxia-ischemia. nih.gov In these models, neuronal damage is often quantified by measuring the uptake of fluorescent dyes such as propidium (B1200493) iodide. nih.gov
There is no available scientific literature detailing studies that have specifically investigated the neuroprotective effects of this compound on hypoxic-ischemic brain damage within organotypic slice culture models. Research in this area has explored other compounds, such as genipin, for their potential to protect against injury mediated by reactive oxygen and nitrogen species in this model system. rutgers.edu
Modulation of Brain Metabolite Levels (e.g., Agmatine)
Research into the biological activities of this compound has revealed its capacity to modulate the levels of specific brain metabolites, most notably agmatine. nih.gov Agmatine, an endogenous neuromodulator derived from the decarboxylation of arginine, is implicated in a variety of neurological functions and is considered to have neuroprotective properties. nih.govnih.gov Studies in animal models have demonstrated that this compound can significantly elevate cortical agmatine concentrations. nih.gov
The proposed mechanism behind this modulation is the inhibition of agmatinase, the enzyme responsible for the metabolic breakdown of agmatine. nih.govnih.gov By impeding the activity of this enzyme, this compound allows for the accumulation of endogenous agmatine in the brain. nih.gov This elevation of agmatine levels is a key aspect of the compound's neuroprotective effects observed in in vivo models of hypoxic-ischemic brain injury. nih.gov
In a study involving a rat pup model of hypoxic-ischemia, administration of piperazine-1-carboxamidine, a related compound, resulted in a marked increase in cortical agmatine levels. nih.gov This biochemical change was associated with neuroprotective outcomes, including the preservation of hippocampal neurons. nih.gov Notably, this modulation appeared to be specific to agmatine, as no significant changes were observed in the levels of arginine or its other major metabolites. nih.gov
The ability of this compound to selectively increase brain agmatine levels highlights a significant area of its mechanistic action. This targeted modulation of a key neuroprotective metabolite underscores its potential as a research tool for investigating the roles of the agmatinergic system in neurological health and disease. nih.gov
Research Findings on the Modulation of Cortical Agmatine Levels
| Compound | Animal Model | Key Finding | Reference |
| Piperazine-1-carboxamidine | Rat pup model of hypoxic-ischemia | Elevated cortical agmatine levels by 28.5% | nih.gov |
Advanced Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, providing the high resolving power necessary to separate the main compound from related substances and impurities.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a polar and basic compound like Piperazine-1-carboximidamide (B1302283) sulfate (B86663), Reversed-Phase HPLC (RP-HPLC) is the most common approach.
Developing an RP-HPLC method for this analyte involves careful selection of a stationary phase, mobile phase, and detector. A C18 column is a typical starting point for method development. eurasianjournals.com Due to the basic nature of the piperazine (B1678402) and guanidine (B92328) moieties, peak tailing can be a significant issue. This is often mitigated by using a mobile phase with a low pH (e.g., using formic acid or orthophosphoric acid) to protonate the analytes or by incorporating an ion-pairing agent. eurasianjournals.com The inherent structure of Piperazine-1-carboximidamide sulfate lacks a strong chromophore, which can result in poor sensitivity with standard UV detection. Therefore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or derivatization to introduce a UV-active group may be necessary. researchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention for a range of polarities. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (B52724) | TFA acts as an ion-pairing agent to improve peak shape for basic analytes. |
| Gradient | 5% B to 40% B over 20 minutes | A gradient elution is suitable for separating the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency and reasonable run times. eurasianjournals.com |
| Column Temp. | 35°C | Elevated temperature can improve peak symmetry and reduce viscosity. jocpr.com |
| Detection | UV at 210 nm or ELSD | 210 nm is a common wavelength for compounds with poor chromophores. ELSD is a universal detector suitable for non-volatile analytes. |
| Injection Vol. | 10 µL | A typical volume for analytical injections. jocpr.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. this compound is a salt and is non-volatile, making direct analysis by GC unfeasible. Therefore, chemical derivatization is a mandatory prerequisite to convert the analyte into a volatile and thermally stable derivative. researchgate.netmdpi.com
Common derivatization strategies for compounds containing amine and guanidine groups include silylation or acylation. For instance, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the piperazine nitrogens and the guanidine group with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. hmdb.ca The separation is typically achieved on a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. rsc.org
Table 2: Representative Gas Chromatography Method Parameters (Post-Derivatization)
| Parameter | Condition | Rationale |
| Derivatization | Silylation with BSTFA | Converts non-volatile amine and guanidine groups into volatile TMS derivatives. |
| Column | DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of derivatized compounds. researchgate.net |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. researchgate.net |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without degradation. |
| Oven Program | 100°C (1 min), ramp at 15°C/min to 280°C (5 min) | A temperature program is essential to elute the derivatized compound and separate it from by-products. rsc.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds. MS provides structural information for definitive identification. |
Method Development for Trace Impurity Analysis
The detection and quantification of trace-level impurities are critical for assessing the purity of a research compound. Methods for trace analysis must be highly sensitive and specific. The development process often begins with the primary HPLC or GC method, which is then optimized to achieve lower limits of detection (LOD) and quantification (LOQ).
For HPLC, this can involve using a more sensitive detector, such as a Diode Array Detector (DAD) for peak purity analysis or a Mass Spectrometer (MS) for highly specific and sensitive detection. An HPLC-MS method would be particularly powerful for identifying unknown impurities by providing mass-to-charge ratio information. For GC, GC-MS is the standard for trace analysis due to its high sensitivity and the structural information it provides. rsc.org Chemical derivatization can also be employed specifically to enhance the signal of impurities, allowing for their detection at much lower levels. jocpr.comjocpr.com For instance, using a derivatizing agent that introduces a fluorescent tag can significantly lower the detection limits when coupled with a fluorescence detector in HPLC. researchgate.net
Spectrophotometric and Colorimetric Techniques for Compound Determination
Spectrophotometric and colorimetric methods offer simple and rapid means for quantifying compounds in solution, often without the need for extensive separation. These techniques are particularly useful for routine assays where the primary compound is known.
The guanidine functional group in this compound is amenable to several colorimetric reactions. A well-known reaction is the Sakaguchi reaction, which uses α-naphthol and an oxidizing agent like sodium hypochlorite (B82951) in an alkaline medium to produce a colored complex with guanidinium (B1211019) compounds. Another approach involves the reaction of guanidine derivatives with reagents like sodium nitroprusside in an alkaline solution, which produces a colored product that can be quantified by measuring its absorbance. google.com A method involving phenothiazine (B1677639) and N-bromosuccinimide has also been reported for the determination of piperazine, which could potentially be adapted. nih.gov The choice of reagent and reaction conditions must be optimized to ensure specificity and sensitivity for this compound.
Table 3: Examples of Colorimetric Reagents for Guanidine Moiety Determination
| Reagent System | Principle | Typical λmax |
| α-Naphthol and Sodium Hypochlorite | Sakaguchi reaction forming a colored complex. | ~520 nm |
| Sodium Nitroprusside and Potassium Ferricyanide | Forms a colored complex in alkaline solution. | ~530 nm |
| Benzoin | Condensation reaction under alkaline conditions. | ~350 nm |
| Phenothiazine and N-Bromosuccinimide | Interaction with the piperazine moiety to form a colored product. | 595 nm nih.gov |
Strategies for Chemical Derivatization for Enhanced Detection
Chemical derivatization is a powerful strategy employed when a compound has poor detectability, volatility, or chromatographic behavior. For this compound, derivatization can be applied to address several analytical challenges.
Enhanced UV/Fluorescence Detection in HPLC : The native molecule lacks a significant chromophore. Derivatizing the piperazine moiety with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride introduces a highly UV-active and/or fluorescent tag. researchgate.netjocpr.com This dramatically increases the sensitivity of the HPLC method, making it suitable for trace analysis.
Increased Volatility for GC : As discussed, derivatization is essential for GC analysis. The primary and secondary amines of the piperazine ring and the guanidine group can be targeted by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA) to create volatile derivatives. researchgate.nethmdb.ca
Improved Chromatographic Peak Shape : Derivatization can cap the highly polar and basic functional groups, reducing their interaction with the stationary phase and thereby minimizing peak tailing and improving chromatographic efficiency.
The choice of derivatization reagent depends on the analytical technique and the specific goals of the analysis. The reaction conditions (pH, temperature, time) must be carefully optimized to ensure a complete and reproducible reaction. google.com
Comprehensive Method Validation Parameters for Research Reliability
To ensure that an analytical method provides accurate, reliable, and reproducible data, it must be validated. eleapsoftware.com Method validation is a requirement for regulatory compliance and a cornerstone of good scientific practice. wisdomlib.org The parameters for validation are outlined in guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. gmp-compliance.orgloesungsfabrik.de
For a quantitative method intended for purity assessment and impurity determination of this compound, the following parameters must be evaluated:
Table 4: ICH Q2(R1) Validation Parameters for an Analytical Method
| Parameter | Description | Typical Acceptance Criteria for Research |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). ich.org | The main peak should be well-resolved from all other peaks. Peak purity analysis (e.g., using DAD or MS) should confirm homogeneity. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For assay: 80-120% of the test concentration.For impurities: From the reporting level to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies. elementlabsolutions.com | % Recovery typically between 98.0% and 102.0% for the assay. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. eleapsoftware.com | Repeatability (Intra-assay): RSD ≤ 2.0%.Intermediate Precision (Inter-assay): RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. Precision at the LOQ level should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org | System suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits when parameters like pH, flow rate, or column temperature are varied slightly. |
Ensuring these parameters are thoroughly investigated and documented provides confidence in the data generated for this compound, supporting its reliable use in further research applications. globalresearchonline.net
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in the validation of analytical methods, establishing the sensitivity of the method for a particular analyte. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. tbzmed.ac.ir The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. tbzmed.ac.ir
Several methods can be used to determine the LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir For the signal-to-noise ratio method, an LOD is typically established at a ratio of 3:1, while the LOQ is established at a 10:1 ratio. researchgate.net
In a hypothetical HPLC method for this compound, the LOD and LOQ would be determined by injecting a series of dilute solutions of known concentrations. The results would be tabulated to demonstrate the method's sensitivity.
Table 1: Hypothetical LOD and LOQ for this compound
| Parameter | Method | Result |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |
Accuracy, Precision, Linearity, and Robustness Assessments
Accuracy
The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated. jocpr.com For drug substances, accuracy can sometimes be inferred from acceptable results for precision, linearity, and specificity. sps.nhs.uk Accuracy studies are typically performed at a minimum of three concentration levels, such as 80%, 100%, and 120% of the target concentration. nih.gov
Table 2: Hypothetical Accuracy Results for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 80 | 79.2 | 99.0 |
| 100 | 101.5 | 101.5 |
Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. jocpr.com Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (or intra-assay precision) is assessed over a short interval of time with the same analyst and equipment. Intermediate precision is evaluated within the same laboratory but on different days, with different analysts, or with different equipment. sps.nhs.uk
Table 3: Hypothetical Precision Results for this compound
| Parameter | Concentration (µg/mL) | RSD (%) |
|---|---|---|
| Repeatability (n=6) | 100 | < 2.0 |
Linearity
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. indexcopernicus.com This is typically demonstrated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. indexcopernicus.com
Table 4: Hypothetical Linearity Data for this compound
| Concentration (µg/mL) | Instrument Response (Area Units) |
|---|---|
| 0.5 | 15000 |
| 1.0 | 30500 |
| 5.0 | 152000 |
| 10.0 | 301000 |
| 25.0 | 755000 |
| 50.0 | 1505000 |
| Correlation Coefficient (r²) | > 0.999 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. jocpr.com For an HPLC method, these variations might include changes in the flow rate, column temperature, and the composition of the mobile phase. jocpr.com The robustness of the method is assessed by observing the effect of these variations on the analytical results, such as the retention time and peak area of the analyte. jocpr.com
Table 5: Hypothetical Robustness Study for this compound
| Parameter Varied | Variation | Effect on Results |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | No significant change in peak area or resolution |
| Column Temperature | ± 2°C | Minor shift in retention time, resolution maintained |
Emerging Research Areas and Future Perspectives
Exploration as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis
The piperazine (B1678402) moiety is a frequently utilized heterocycle in the development of biologically active molecules. mdpi.comnih.gov Its prevalence is due to its favorable influence on the physicochemical properties of a final molecule and its utility as a scaffold to correctly orient pharmacophoric groups for interaction with biological targets. mdpi.comnih.gov Piperazine-1-carboximidamide (B1302283), as a derivative, serves as a valuable and versatile building block in the synthesis of more complex molecules, a role underscored by its chemical reactivity. mdpi.comsmolecule.com
The synthesis of piperazine-1-carboximidamide can be achieved through methods such as the direct reaction of piperazine with cyanamide (B42294). smolecule.com The resulting compound possesses reactive sites—specifically the amine groups of the piperazine ring—that are amenable to further chemical modifications. Key reactions include:
Acylation: Reaction with acyl halides or acid anhydrides allows for the formation of amides, introducing a wide array of functional groups onto the piperazine core. smolecule.com
Alkylation: The amine groups can be alkylated using alkyl halides, leading to the substitution of hydrogen atoms with alkyl chains. smolecule.com
These reactions demonstrate the compound's utility as an intermediate, enabling the construction of a diverse library of derivatives. The structural rigidity and the presence of two nitrogen atoms in the piperazine ring can lead to improved water solubility and oral bioavailability in the resulting complex molecules. nih.gov This adaptability makes piperazine-1-carboximidamide an important synthon for medicinal chemists aiming to develop new therapeutic agents. mdpi.com For instance, the core structure has been incorporated into novel hybrid compounds with potential antiproliferative activity. nih.gov The ability to easily modify the piperazine-1-carboximidamide backbone facilitates the exploration of structure-activity relationships, a critical step in drug discovery. nih.govnih.gov
Table 1: Key Reactions for Modifying Piperazine-1-carboximidamide
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Acylation | Acyl halides, Acid anhydrides | Amide |
| Alkylation | Alkyl halides | Alkyl chain |
| N-Oxidation | Peracids, Hydrogen peroxide | N-oxide |
Integration of Multi-Omics Approaches in Unraveling Biological Mechanisms
Understanding the precise biological mechanisms of action is crucial for the development of any therapeutic agent. Multi-omics, an approach that integrates data from various "-omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive, systems-level view of cellular processes. thermofisher.comnih.gov This integrated analysis provides deeper insights into the biological effects of a compound than any single omics approach alone. thermofisher.com
For derivatives of piperazine-1-carboximidamide, which have shown potential biological activities, multi-omics approaches are poised to be instrumental in elucidating their mechanisms. smolecule.comnih.gov For example, if a derivative is found to have antifungal properties, a multi-omics study could reveal its impact on the fungus's genome, transcriptome, proteome, and metabolome simultaneously. nih.gov
Potential applications of multi-omics in studying piperazine-1-carboximidamide derivatives include:
Target Identification: Proteomics can identify the specific proteins that a compound binds to, while genomics and transcriptomics can reveal downstream effects on gene expression. nih.gov
Pathway Analysis: By observing changes across multiple molecular levels, researchers can map the biological pathways perturbed by the compound. semanticscholar.org For instance, metabolomics might show an accumulation of certain metabolites, which, when correlated with transcriptomic data showing changes in related enzyme expression, can pinpoint the affected metabolic pathway. unimi.it
Biomarker Discovery: Integrated analysis can help identify molecular signatures (biomarkers) that correlate with a compound's efficacy or response, which is crucial for personalizing medicine. thermofisher.com
While specific multi-omics studies on piperazine-1-carboximidamide sulfate (B86663) itself are not yet prevalent, the application of these techniques to its derivatives and other bioactive molecules provides a clear roadmap for future research. nih.govunimi.it This approach will be vital for translating the potential of these compounds into well-understood therapeutic agents.
Table 2: Overview of Multi-Omics Approaches
| Omics Field | Molecules Studied | Insights Gained |
|---|---|---|
| Genomics | DNA | Genetic variants, gene presence/absence |
| Transcriptomics | RNA | Gene expression levels, splice variants |
| Proteomics | Proteins | Protein abundance, modifications, interactions |
| Metabolomics | Metabolites | Changes in small molecules, metabolic pathway activity |
Design of Next-Generation Piperazine-1-carboximidamide Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable properties and synthetic tractability. nih.govnih.gov The design of next-generation scaffolds based on piperazine-1-carboximidamide aims to create novel molecules with improved potency, selectivity, and pharmacokinetic profiles. Modern drug design often employs computational techniques like scaffold morphing and bioisosteric replacement to guide the synthesis of new analogues. mdpi.com
Starting with the piperazine-1-carboximidamide core, chemists can design new derivatives by:
Varying Substituents: As demonstrated in structure-activity relationship studies, modifying the groups attached to the piperazine ring can dramatically alter biological activity. nih.gov For example, adding large side chains to a related phenyl-piperazine-1-carboxamidine structure was shown to increase its capacity to induce reactive oxygen species in Candida albicans. nih.gov
Scaffold Hopping: This technique involves replacing the core piperazine structure with another ring system that maintains a similar spatial arrangement of key functional groups. This can lead to compounds with entirely new intellectual property space and potentially improved properties.
Molecular Hybridization: This strategy involves combining the piperazine-1-carboximidamide scaffold with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. nih.gov For instance, hybrids of piperine (B192125) and carboximidamide have been designed and synthesized as multi-targeted antiproliferative agents. nih.gov
The goal is to develop a library of compounds based on the central scaffold, which can then be screened for a variety of therapeutic targets. mdpi.com The synthesis of piperazine-1,2,3-triazole scaffolds is one example of how the core piperazine structure can be elaborated to create compounds with potential anticancer and antimicrobial activities. nih.gov Such rational design approaches, combining synthetic chemistry with computational modeling, are essential for unlocking the full therapeutic potential of the piperazine-1-carboximidamide framework.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Piperazine-1-carboximidamide sulfate, and what analytical techniques validate its purity?
- Methodological Answer :
- Synthesis :
Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions to form the core structure .
Substitution reactions : Introduce the carboximidamide group via nucleophilic substitution using reagents like cyanamide or thiourea derivatives under controlled pH (e.g., alkaline conditions) .
Sulfate salt formation : Treat the free base with sulfuric acid in a polar solvent (e.g., ethanol/water mixture) to precipitate the sulfate salt .
-
Validation :
-
Purity : Use HPLC (≥95% purity threshold) with UV detection at 254 nm .
-
Structural confirmation : Employ H/C NMR (e.g., δ 3.2–3.5 ppm for piperazine protons) and LCMS (expected [M+H] = 229.2 for CHN·HSO) .
Q. How can researchers distinguish this compound from structurally similar derivatives?
- Methodological Answer :
-
Chromatographic separation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to resolve retention time differences .
-
Spectroscopic differentiation :
-
IR spectroscopy : Identify the sulfate group’s characteristic S=O stretch (~1050–1200 cm) .
-
Mass spectrometry : Compare fragmentation patterns (e.g., loss of SO at m/z 80 for sulfate salts) .
-
X-ray crystallography : Resolve crystal lattice parameters (e.g., compare with CCDC-1990392 for analogous piperazine derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
-
Design of Experiments (DOE) : Vary parameters (temperature, pH, solvent ratio) using a fractional factorial design to identify critical factors .
-
Catalyst screening : Test bases (e.g., KCO, EtN) for substitution efficiency .
-
In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
-
Yield optimization :
-
Example: Increasing reaction temperature from 25°C to 60°C improved substitution efficiency by 22% in analogous piperazine syntheses .
Q. How should researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
-
Cross-validation : Compare NMR/LCMS data with published standards (e.g., NIST Chemistry WebBook entries for piperazine derivatives) .
-
Isotopic labeling : Use N-labeled precursors to confirm carboximidamide group assignments in NMR .
-
Collaborative analysis : Share raw data with crystallography facilities (e.g., CCDC) for structural verification .
-
Case study : A 2023 study resolved conflicting H NMR signals for a piperazine derivative by correlating 2D COSY and HSQC spectra .
- Reference :
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
-
Enzyme inhibition assays :
-
Kinase inhibition : Use ADP-Glo™ kinase assay to measure IC values against target kinases (e.g., EGFR, Akt) .
-
Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for serotonin or dopamine receptors) .
-
Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with EC determination .
-
Data interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .
- Reference :
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Stress testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
